N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Overview
Description
N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide: is an organic compound that belongs to the class of sulfanylacetamides This compound is characterized by the presence of a pyridazine ring substituted with a furan ring and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction with hydrazine.
Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction.
Formation of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
- N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
- N-(4-bromophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Uniqueness
N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-13-5-7-14(8-6-13)19-17(22)12-24-18-10-9-15(20-21-18)16-4-3-11-23-16/h3-11H,2,12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDOJYXANFXQHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323321 | |
Record name | N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815686 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872723-42-7 | |
Record name | N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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